Oxidative Stability: >300 AOM Hours vs. 50–100 AOM Hours for Lightly Hydrogenated Soybean Oil
Hydrogenated canola oil fatty acid, when produced from high-oleic canola feedstock and selectively hydrogenated, achieves an Active Oxygen Method (AOM) stability exceeding 300 hours [1]. By comparison, lightly hydrogenated soybean oil exhibits AOM end points in the 50–100 hour range [2], while unmodified salad-grade canola or soybean oils deliver approximately 12 AOM hours . This represents a >3-fold oxidative stability advantage over lightly hydrogenated soybean oil and a >25-fold improvement over non-hydrogenated oils.
| Evidence Dimension | Oxidative stability measured by Active Oxygen Method (AOM) |
|---|---|
| Target Compound Data | >300 AOM hours (selectively hydrogenated high-oleic canola oil) |
| Comparator Or Baseline | Lightly hydrogenated soybean oil: 50–100 AOM hours; unhydrogenated canola/soybean oil: ~12 AOM hours |
| Quantified Difference | >3-fold vs. lightly hydrogenated soybean oil; >25-fold vs. unhydrogenated oil |
| Conditions | AOM method (bubbled oxygen at elevated temperature; standard industry accelerated oxidation test) |
Why This Matters
Procurement for high-temperature or long-shelf-life applications (frying, spray coating, moisture barriers) demands oxidative stability specifications; this compound can meet >300 AOM-hour thresholds that many generic hydrogenated vegetable fatty acids cannot achieve without antioxidant supplementation.
- [1] Cargill, Inc. (1999). High stability canola oils. U.S. Patent US5885643. Claims oxidative stability >300 AOM hours for hydrogenated canola oils. View Source
- [2] Journal of the American Oil Chemists' Society. Automated AOM end points for commercial low-erucic rapeseed oil, soybean oil, and lightly hydrogenated soybean oil (50–100 h range at 120°C). DeepDyve abstract. View Source
